molecular formula C7H9NO3 B6234490 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid CAS No. 1368177-20-1

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid

Cat. No.: B6234490
CAS No.: 1368177-20-1
M. Wt: 155.2
InChI Key:
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Description

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the third position of the oxazole ring and a propanoic acid moiety attached to the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-nitropropene with ethyl chloroacetate in the presence of a base, followed by cyclization and hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Oxazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid
  • 3-(3-chlorophenyl)-2-methyl-1,3-oxazol-5-yl)propanoic acid
  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)propanoic acid

Uniqueness

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the third position of the oxazole ring and the propanoic acid moiety at the fourth position contribute to its unique reactivity and interaction with biological targets .

Properties

CAS No.

1368177-20-1

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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